Methyl hydnocarpate
Overview
Description
Methyl hydnocarpate is a methyl ester of hydnocarpic acid, a major fatty acid component found in chaulmoogra oil
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hydnocarpate can be synthesized from hydnocarpic acid, which is isolated from chaulmoogra oil. The synthesis involves the esterification of hydnocarpic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of hydnocarpic acid from chaulmoogra oil, followed by its esterification with methanol. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl hydnocarpate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The cyclopentenyl ring can undergo substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl hydnocarpate has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various cyclopentenyl derivatives.
Biology: The compound’s unique structure makes it a subject of study for understanding fatty acid metabolism.
Medicine: this compound and its derivatives have potential therapeutic applications, particularly in the treatment of skin diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl hydnocarpate involves its interaction with specific molecular targets. The compound’s cyclopentenyl structure allows it to interact with enzymes involved in fatty acid metabolism, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Hydnocarpic Acid: The parent compound of methyl hydnocarpate.
Chaulmoogric Acid: Another major fatty acid found in chaulmoogra oil.
Gynocardic Acid: A related cyclopentenyl fatty acid.
Uniqueness
This compound is unique due to its esterified form, which enhances its solubility and reactivity compared to its parent acid. This makes it more suitable for certain chemical reactions and applications, particularly in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 11-cyclopent-2-en-1-ylundecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-19-17(18)15-9-7-5-3-2-4-6-8-12-16-13-10-11-14-16/h10,13,16H,2-9,11-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZDVUQOJAOLAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCC1CCC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70317278 | |
Record name | METHYL HYDNOCARPATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70317278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24828-56-6 | |
Record name | METHYL HYDNOCARPATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | METHYL HYDNOCARPATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70317278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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